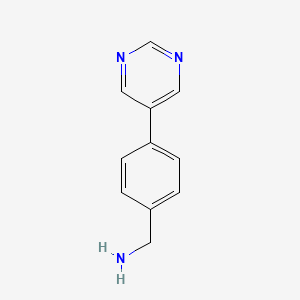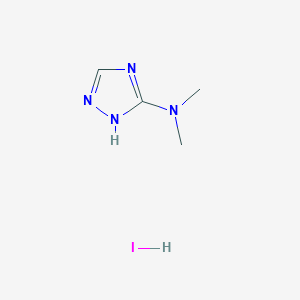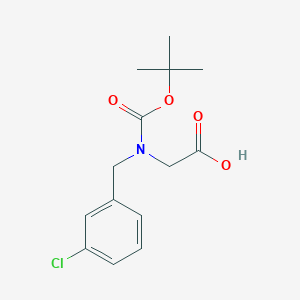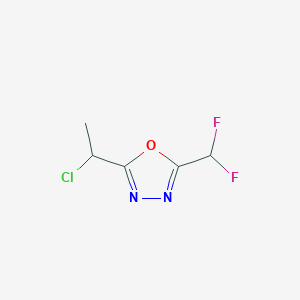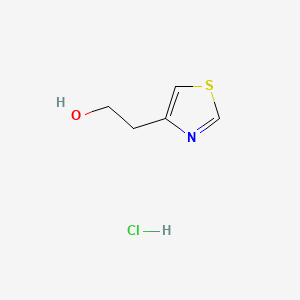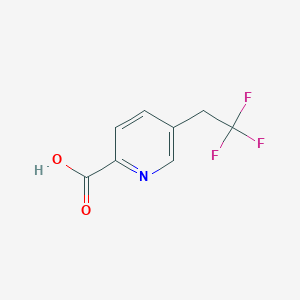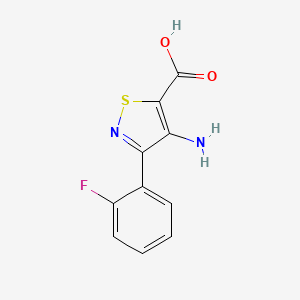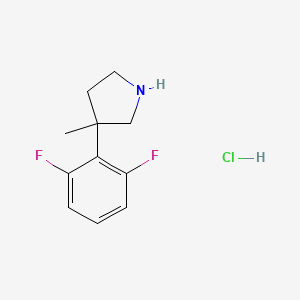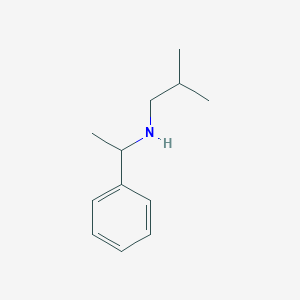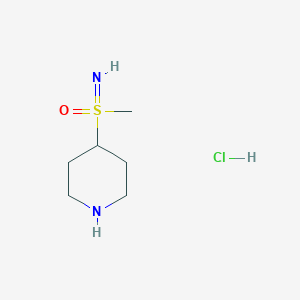![molecular formula C14H21ClN2O4 B15307505 (2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15307505.png)
(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by its complex structure, which includes an amino group, a hydroxyphenyl group, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Formation of Amide Bond: The amino group of one reactant is coupled with the carboxyl group of another reactant to form an amide bond.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group is introduced through a substitution reaction.
Deprotection: The protecting groups are removed to yield the final product.
Formation of Hydrochloride Salt: The free base is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-aminopentanamido-3-phenylpropanoic acid hydrochloride
- (2R)-2-aminopentanamido-3-(3-hydroxyphenyl)propanoic acid hydrochloride
- (2R)-2-aminopentanamido-3-(4-methoxyphenyl)propanoic acid hydrochloride
Uniqueness
(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, reactivity, and potential for specific interactions with biological targets, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C14H21ClN2O4 |
|---|---|
Poids moléculaire |
316.78 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C14H20N2O4.ClH/c1-2-3-11(15)13(18)16-12(14(19)20)8-9-4-6-10(17)7-5-9;/h4-7,11-12,17H,2-3,8,15H2,1H3,(H,16,18)(H,19,20);1H/t11-,12-;/m1./s1 |
Clé InChI |
OUKDHKYDOYBVJH-MNMPKAIFSA-N |
SMILES isomérique |
CCC[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O)N.Cl |
SMILES canonique |
CCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxaspiro[5.5]undecan-7-amine](/img/structure/B15307424.png)
